4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a thiazole ring substituted with a fluorophenyl group and an ethylsulfonyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by the reaction of the thiazole derivative with benzoyl chloride in the presence of a base.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by the reaction of the benzamide derivative with ethylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: It is studied for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study the interactions of thiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cancer progression.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- 4-(ethylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
- 4-(ethylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide
Uniqueness
4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is unique due to the presence of the ethylsulfonyl group and the fluorophenyl group, which confer specific chemical and biological properties. The ethylsulfonyl group enhances its solubility and stability, while the fluorophenyl group increases its binding affinity to molecular targets.
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)15-9-5-13(6-10-15)17(22)21-18-20-16(11-25-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGINEYLSGFNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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